Cysteinylglycine
Cysteinylglycine
Cys-Gly, a dipeptide is a catabolic byproduct of glutathione.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
L-Cysteinylglycine, also known as cys-gly or CG, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. L-Cysteinylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). L-Cysteinylglycine has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, L-cysteinylglycine is primarily located in the cytoplasm. L-Cysteinylglycine exists in all eukaryotes, ranging from yeast to humans. In humans, L-cysteinylglycine is involved in the glutathione metabolism pathway. L-Cysteinylglycine is also involved in several metabolic disorders, some of which include Gamma-glutamyl-transpeptidase deficiency, glutathione synthetase deficiency, 5-oxoprolinase deficiency, and Gamma-glutamyltransferase deficiency. L-Cysteinylglycine has been linked to the inborn metabolic disorders including phenylketonuria.
L-cysteinylglycine zwitterion is the zwitterion of L-cysteinylglycine resulting from the transfer of a proton from the hydroxy group of glycine to the amino group of cysteine. Major microspecies at pH 7.3. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a human metabolite. It is a tautomer of a L-cysteinylglycine.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
L-Cysteinylglycine, also known as cys-gly or CG, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. L-Cysteinylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). L-Cysteinylglycine has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, L-cysteinylglycine is primarily located in the cytoplasm. L-Cysteinylglycine exists in all eukaryotes, ranging from yeast to humans. In humans, L-cysteinylglycine is involved in the glutathione metabolism pathway. L-Cysteinylglycine is also involved in several metabolic disorders, some of which include Gamma-glutamyl-transpeptidase deficiency, glutathione synthetase deficiency, 5-oxoprolinase deficiency, and Gamma-glutamyltransferase deficiency. L-Cysteinylglycine has been linked to the inborn metabolic disorders including phenylketonuria.
L-cysteinylglycine zwitterion is the zwitterion of L-cysteinylglycine resulting from the transfer of a proton from the hydroxy group of glycine to the amino group of cysteine. Major microspecies at pH 7.3. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a human metabolite. It is a tautomer of a L-cysteinylglycine.
Brand Name:
Vulcanchem
CAS No.:
19246-18-5
VCID:
VC20847220
InChI:
InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1
SMILES:
C(C(C(=O)NCC(=O)O)N)S
Molecular Formula:
C5H10N2O3S
Molecular Weight:
178.21 g/mol
Cysteinylglycine
CAS No.: 19246-18-5
Cat. No.: VC20847220
Molecular Formula: C5H10N2O3S
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cys-Gly, a dipeptide is a catabolic byproduct of glutathione. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards L-Cysteinylglycine, also known as cys-gly or CG, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. L-Cysteinylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). L-Cysteinylglycine has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, L-cysteinylglycine is primarily located in the cytoplasm. L-Cysteinylglycine exists in all eukaryotes, ranging from yeast to humans. In humans, L-cysteinylglycine is involved in the glutathione metabolism pathway. L-Cysteinylglycine is also involved in several metabolic disorders, some of which include Gamma-glutamyl-transpeptidase deficiency, glutathione synthetase deficiency, 5-oxoprolinase deficiency, and Gamma-glutamyltransferase deficiency. L-Cysteinylglycine has been linked to the inborn metabolic disorders including phenylketonuria. L-cysteinylglycine zwitterion is the zwitterion of L-cysteinylglycine resulting from the transfer of a proton from the hydroxy group of glycine to the amino group of cysteine. Major microspecies at pH 7.3. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a human metabolite. It is a tautomer of a L-cysteinylglycine. |
|---|---|
| CAS No. | 19246-18-5 |
| Molecular Formula | C5H10N2O3S |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 |
| Standard InChI Key | ZUKPVRWZDMRIEO-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](C(=O)NCC(=O)[O-])[NH3+])S |
| SMILES | C(C(C(=O)NCC(=O)O)N)S |
| Canonical SMILES | C(C(C(=O)NCC(=O)[O-])[NH3+])S |
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